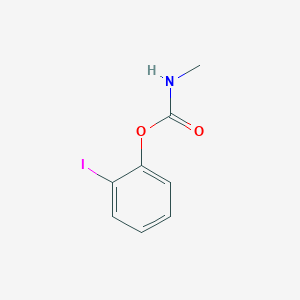
2-Iodophenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodophenyl methylcarbamate is an organic compound with the molecular formula C8H8INO2 It is a derivative of phenylcarbamate, where the phenyl ring is substituted with an iodine atom at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodophenyl methylcarbamate typically involves the reaction of 2-iodophenol with methyl isocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodophenyl methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield 2-iodophenol and methylamine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Products include various substituted phenylcarbamates.
Oxidation: Products include quinones or other oxidized derivatives.
Reduction: Products include reduced phenylcarbamates.
Hydrolysis: Products include 2-iodophenol and methylamine.
Aplicaciones Científicas De Investigación
2-Iodophenyl methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying enzyme inhibition, particularly acetylcholinesterase inhibitors.
Mecanismo De Acción
The mechanism of action of 2-Iodophenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in the development of insecticides targeting the nervous systems of pests .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Iodophenyl methylcarbamate
- 4-Iodophenyl methylcarbamate
- 2-Bromophenyl methylcarbamate
- 2-Chlorophenyl methylcarbamate
Uniqueness
2-Iodophenyl methylcarbamate is unique due to the presence of the iodine atom at the second position on the phenyl ring. This substitution significantly affects its reactivity and biological activity compared to other halogen-substituted phenylcarbamates. The iodine atom’s size and electronegativity contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
13538-28-8 |
|---|---|
Fórmula molecular |
C8H8INO2 |
Peso molecular |
277.06 g/mol |
Nombre IUPAC |
(2-iodophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8INO2/c1-10-8(11)12-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) |
Clave InChI |
HVJMIFGTRJLGIB-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



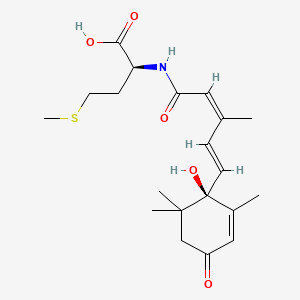
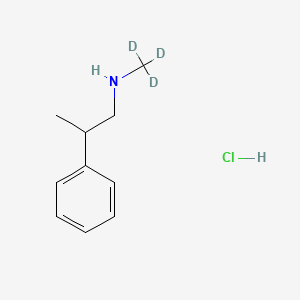
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
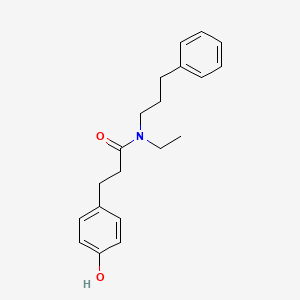
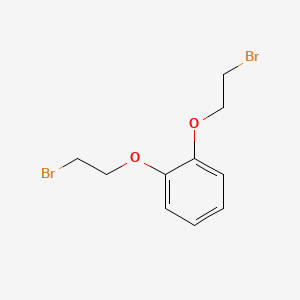

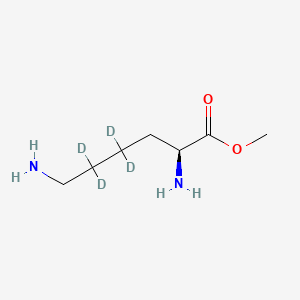
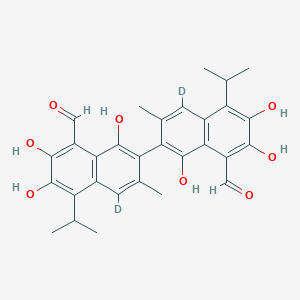

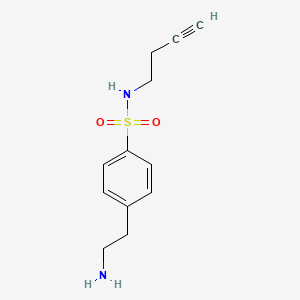
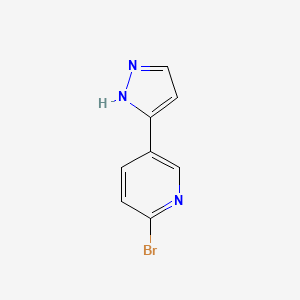
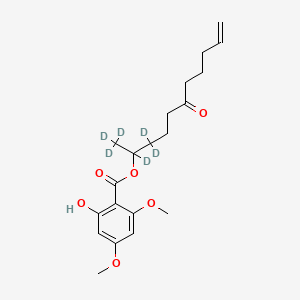
![6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B13443912.png)
